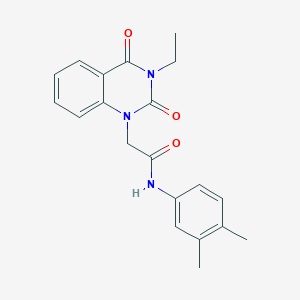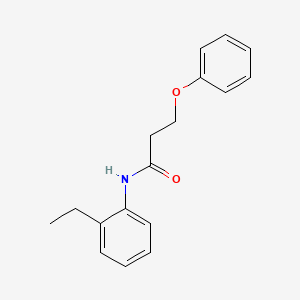
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, a methoxy group, a piperidine ring, and a benzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.
Mécanisme D'action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety This can be achieved through the condensation of catechol with formaldehyde
Formation of Benzodioxole Moiety: Catechol is condensed with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Introduction of Methoxy Group: The benzodioxole intermediate is then methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of Piperidine Ring: The methoxybenzodioxole is reacted with piperidine and a suitable carbonyl source, such as phosgene or triphosgene, to form the piperidin-1-ylcarbonyl group.
Sulfonamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide: Lacks the piperidine ring, making it less complex.
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(morpholin-1-ylcarbonyl)benzenesulfonamide: Contains a morpholine ring instead of a piperidine ring.
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is unique due to its combination of a benzodioxole moiety, a methoxy group, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-8-6-15(12-16(17)20(23)22-9-3-2-4-10-22)29(24,25)21-14-5-7-18-19(11-14)28-13-27-18/h5-8,11-12,21H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZWGPUFYCWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5611986.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611992.png)
![5-({3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5611994.png)

![(3S*,4S*)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5612006.png)
![(4aR*,7aS*)-1-ethyl-4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5612008.png)
![2-chloro-5-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-N-phenylbenzamide](/img/structure/B5612013.png)


![4-{4-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5612034.png)

![N-(2-{4-[4-(ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5612047.png)
![2-(3-methoxybenzyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5612060.png)
